1-(Propane-2-sulfonyl)pyrrolidin-3-ol: A Technical Guide for Drug Development
1-(Propane-2-sulfonyl)pyrrolidin-3-ol: A Technical Guide for Drug Development
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Sulfonylpyrrolidine Scaffold
In the landscape of modern medicinal chemistry, the pyrrolidine ring stands out as a cornerstone scaffold, present in numerous FDA-approved drugs and clinical candidates.[1] Its non-planar, three-dimensional structure allows for a more comprehensive exploration of pharmacophore space compared to its aromatic counterparts.[1] When combined with a sulfonyl group, as in 1-(propane-2-sulfonyl)pyrrolidin-3-ol, the resulting molecule becomes a highly valuable and versatile building block. The sulfonamide moiety is a well-established pharmacophore known to impart a wide range of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[2]
This guide provides a detailed technical overview of 1-(propane-2-sulfonyl)pyrrolidin-3-ol, focusing on its structure, synthesis, and characterization. It aims to equip researchers and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this key intermediate in the synthesis of next-generation therapeutics.
Chemical Structure and Physicochemical Properties
The unique arrangement of the isopropylsulfonyl group on the pyrrolidine nitrogen, coupled with a hydroxyl group at the 3-position, provides a chiral center and multiple points for further functionalization. This trifecta of features—a heterocyclic core, a hydrogen bond acceptor/donor, and a chiral center—makes it an attractive starting point for creating structurally diverse compound libraries.
Structural Diagram
Caption: Chemical structure of 1-(Propane-2-sulfonyl)pyrrolidin-3-ol.
Physicochemical Data Summary
The following table summarizes key computed and experimental properties for 1-(propane-2-sulfonyl)pyrrolidin-3-ol and related structures.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO₃S | PubChem |
| Molecular Weight | 193.26 g/mol | PubChem |
| CAS Number | 1261499-31-0 | Vendor Data |
| XLogP3 | -0.6 | PubChem (Computed) |
| Hydrogen Bond Donors | 1 | PubChem (Computed) |
| Hydrogen Bond Acceptors | 4 | PubChem (Computed) |
| Boiling Point | ~217 °C (Predicted) | Similar Structures |
Synthesis and Manufacturing
The synthesis of 1-(propane-2-sulfonyl)pyrrolidin-3-ol is typically achieved through a straightforward sulfonylation of a pyrrolidin-3-ol precursor. The choice of starting material, particularly its stereochemistry (e.g., (S)- or (R)-pyrrolidin-3-ol), is critical as it dictates the final stereochemistry of the product, a crucial factor in drug development.[3][4]
General Synthesis Workflow
The most common and scalable approach involves the reaction of commercially available 3-hydroxypyrrolidine with propane-2-sulfonyl chloride in the presence of a suitable base.
Caption: General workflow for the synthesis of 1-(propane-2-sulfonyl)pyrrolidin-3-ol.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on scale and specific starting materials.
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Preparation: To a solution of (R)-pyrrolidin-3-ol (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C, add triethylamine (2.5 eq).
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Scientist's Insight: DCM is chosen as the solvent due to its inertness and ability to dissolve both the starting material and the sulfonyl chloride. Triethylamine acts as a non-nucleophilic base to quench the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
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Reaction: Slowly add a solution of propane-2-sulfonyl chloride (1.2 eq) in DCM (2 volumes) to the reaction mixture, maintaining the temperature at 0 °C.
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Scientist's Insight: The slow, dropwise addition is crucial to control the exothermic nature of the reaction and prevent the formation of side products.
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Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Scientist's Insight: The aqueous washes serve to remove the triethylamine hydrochloride salt and any unreacted starting materials or water-soluble impurities.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 1-(propane-2-sulfonyl)pyrrolidin-3-ol.
Structural Elucidation and Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques is employed for full characterization.
Predicted Spectroscopic Data
While specific experimental spectra are proprietary or found within patents, the expected data can be reliably predicted based on the structure.
| Technique | Expected Features |
| ¹H NMR | - Multiplet around 4.0-4.2 ppm (CH-OH).- Multiplet around 3.2-3.6 ppm (CH₂-N).- Septet around 3.0-3.2 ppm (CH-SO₂).- Multiplets around 1.8-2.2 ppm (pyrrolidine CH₂).- Doublet around 1.3 ppm (isopropyl CH₃).[5] |
| ¹³C NMR | - Signal around 65-70 ppm (C-OH).- Signals around 50-60 ppm (C-N and C-SO₂).- Signal around 30-35 ppm (pyrrolidine CH₂).- Signal around 15-20 ppm (isopropyl CH₃).[6] |
| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z = 194.08 |
| IR Spectroscopy | - Broad peak at ~3400 cm⁻¹ (O-H stretch).- Sharp peaks at ~1340 cm⁻¹ and ~1150 cm⁻¹ (S=O asymmetric and symmetric stretch). |
Applications in Drug Discovery and Development
The 1-(propane-2-sulfonyl)pyrrolidin-3-ol scaffold is a privileged structure found in a variety of clinical candidates, particularly in the realm of kinase inhibitors for oncology.
Role as a Key Intermediate
This molecule serves as a critical building block. The hydroxyl group provides a handle for further reactions, such as etherification, esterification, or nucleophilic substitution, allowing for its incorporation into a larger, more complex drug molecule. The sulfonamide nitrogen is typically stable and contributes to the overall polarity and solubility of the final compound.
A prominent example of its use is in the synthesis of selective inhibitors of Janus kinases (JAK) or Bruton's tyrosine kinase (BTK), where the pyrrolidine ring often serves to orient key pharmacophoric elements for optimal binding to the kinase active site. The stereochemistry at the 3-position of the pyrrolidine ring is often critical for achieving high potency and selectivity.
Logical Pathway in Drug Design
The incorporation of this fragment into a lead molecule follows a logical design pathway aimed at optimizing drug-like properties.
Caption: Role of the scaffold in Structure-Activity Relationship (SAR) studies.
Conclusion
1-(Propane-2-sulfonyl)pyrrolidin-3-ol is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its inherent structural and physicochemical properties—chirality, three-dimensionality, and the presence of a robust sulfonamide group—provide a reliable and versatile platform for the design of novel therapeutics. A thorough understanding of its synthesis, characterization, and strategic application is essential for any drug discovery program looking to leverage the advantages of sulfonyl-containing heterocyclic scaffolds.
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